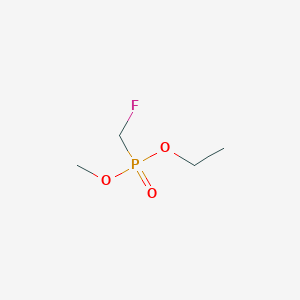

Ethyl methyl (fluoromethyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

89982-16-1 |

|---|---|

Molecular Formula |

C4H10FO3P |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

1-[fluoromethyl(methoxy)phosphoryl]oxyethane |

InChI |

InChI=1S/C4H10FO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3 |

InChI Key |

LREAOBBAKYPECZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CF)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Methyl Fluoromethyl Phosphonate and Analogues

Strategies for Carbon-Fluorine Bond Formation at the α-Position of Phosphonates

The introduction of a fluorine atom adjacent to the phosphorus moiety is a critical step in the synthesis of α-fluorinated phosphonates. Various methodologies have been developed to achieve this transformation, broadly categorized into electrophilic, nucleophilic, and transition metal-catalyzed approaches.

Electrophilic Fluorination of Phosphonate (B1237965) Anions

Electrophilic fluorination involves the reaction of a carbanion intermediate (a phosphonate anion) with an electrophilic fluorine source ("F+"). This method is a direct approach to forming the C-F bond at the α-position.

A common strategy involves the deprotonation of a phosphonate ester using a strong base to generate a nucleophilic carbanion, which is then quenched with an electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. For instance, diethyl nitromethylphosphonate can be fluorinated using Selectfluor to produce diethyl fluoronitromethylphosphonate nih.gov. The reaction proceeds by generating an anion at the carbon adjacent to the phosphorus, which then attacks the electrophilic fluorine of the N-F reagent nih.govnih.gov.

Recent advancements have also demonstrated the electrophilic activation of the P=O bond in alkyl phosphonates using triflic anhydride (B1165640) (Tf₂O) and N-heteroaromatic bases. This activation facilitates nucleophilic fluorination at room temperature, proceeding through a reactive phosphine (B1218219) intermediate to form the P-F bond, which is a related but distinct transformation d-nb.inforesearchgate.netnih.gov. While this method targets the P-F bond, the principle of activating the phosphorus center is a key development in organophosphorus fluorine chemistry.

The choice of base and fluorinating agent is crucial for the success of these reactions, influencing both yield and selectivity.

Table 1: Examples of Electrophilic Fluorination of Phosphonate Precursors

| Phosphonate Precursor | Base | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl nitromethylphosphonate | Not specified | Selectfluor | Diethyl fluoronitromethylphosphonate | Not specified | nih.gov |

| Various Phosphanes | Not specified | N-fluorobenzenesulfonimide (NFSI) | Fluorophosphonium salts | Not specified | rsc.org |

Nucleophilic Fluoroalkylation Approaches

Nucleophilic fluoroalkylation provides an alternative route where a fluorine-containing nucleophile is used to construct the target molecule. This approach often involves the transfer of a monofluoroalkyl group from a suitable reagent to an electrophile.

One innovative method utilizes fluorinated phosphonium (B103445) salts, such as [Ph₃P⁺CF(Me)CO₂Et Br⁻], which can act as a source of a nucleophilic monofluoroalkyl group. cas.cnresearchgate.net In the presence of a base like cesium carbonate, the fluorinated substituent on the phosphorus atom can add to electrophiles such as aldehydes, ketones, and imines. cas.cn This represents an "umpolung" (polarity inversion) of the typical reactivity of the phosphonium cation researchgate.net.

Fluorinated phosphonates themselves can also serve as reagents for the nucleophilic transfer of fluoroalkyl groups. For example, diethyl difluoromethylphosphonate and diethyl trifluoromethylphosphonate have been developed for nucleophilic difluoromethylation and trifluoromethylation of carbonyl compounds, respectively uochb.cz. Similarly, tetraethyl fluoromethylenebisphosphonate can act as a precursor for α-fluorophosphonates uochb.cz. These methods leverage the reactivity of the carbanion generated from the fluorinated phosphonate.

Table 2: Nucleophilic Fluoroalkylation Reactions

| Fluoroalkyl Source | Electrophile | Base / Promoter | Product Type | Reference |

|---|---|---|---|---|

| [Ph₃P⁺CF(Me)CO₂Et Br⁻] | Aldehydes, Ketones, Imines | Cesium Carbonate | α-fluoro-β-hydroxy/amino esters | cas.cn |

| Diethyl trifluoromethylphosphonate | Non-enolizable ketones | Alkoxide | Trifluoromethyl-containing alcohols | uochb.cz |

Transition Metal-Catalyzed Methods for C-F Bond Introduction

Transition metal catalysis offers powerful and versatile tools for forming C-F bonds, often with high selectivity and functional group tolerance organicreactions.org. While less common for the direct α-fluorination of simple phosphonates, these methods are foundational in modern organofluorine chemistry.

Palladium-catalyzed reactions, for example, have been developed for the nucleophilic fluorination of aryl and heteroaryl halides mit.edu. The catalytic cycle typically involves oxidative addition of the C-X bond (where X is a halide) to a low-valent metal center, followed by fluoride (B91410) transfer from a nucleophilic fluorine source, and subsequent reductive elimination to form the C-F bond and regenerate the catalyst mdpi.com.

While direct application to the synthesis of ethyl methyl (fluoromethyl)phosphonate is not extensively documented in the provided sources, the principles are applicable. A potential strategy could involve the cross-coupling of a metalated methylphosphonate (B1257008) with an electrophilic fluorine source or the coupling of a fluoromethyl halide with a phosphorus nucleophile, mediated by a transition metal catalyst. The development of such methods remains an active area of research, aiming to overcome challenges associated with the reactivity of organophosphorus compounds and the control of selectivity nih.govnih.gov.

Phosphorus-Carbon Bond Formation Strategies in Monofluoromethylphosphonate Synthesis

The formation of the P-C bond is the other crucial step in synthesizing phosphonates. The Michaelis-Arbuzov reaction is the classic method, but several modifications and alternative strategies have been developed, particularly for fluorinated analogues.

Modified Michaelis-Arbuzov Reactions

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate nih.govwikipedia.orgorganic-chemistry.org. The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final product wikipedia.org.

For the synthesis of fluorinated phosphonates, this reaction can be adapted by using a fluorinated alkyl halide. For example, reacting triethyl phosphite with fluoromethyl iodide would theoretically yield diethyl (fluoromethyl)phosphonate. To obtain the target this compound, a mixed phosphite like diethyl methyl phosphonite could be used, although controlling the regioselectivity of the dealkylation step can be challenging.

Modifications to the classical reaction conditions have been developed to improve yields and expand the substrate scope. Lewis acids such as InBr₃ and ZnBr₂ can catalyze the reaction, allowing it to proceed at room temperature instead of requiring high heat organic-chemistry.org. This is particularly useful for sensitive substrates. The Lewis acid facilitates the Sₙ1 pathway by activating the alkyl halide or a corresponding alcohol organic-chemistry.org. Other variations include photochemical methods and the use of silyl (B83357) phosphites nih.gov.

Table 3: Variations of the Michaelis-Arbuzov Reaction

| Reaction Type | Reactants | Catalyst / Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical | Trialkyl phosphite + Alkyl halide | Heat | Forms P-C bond via Sₙ2 attack and dealkylation | wikipedia.orgorganic-chemistry.org |

| Lewis Acid-Mediated | Triethyl phosphite + Arylmethyl halide/alcohol | InBr₃ or ZnBr₂ | Proceeds at room temperature | organic-chemistry.org |

| Photochemical | Aryl halide + Triphenyl phosphite | Rhodamine 6G, Blue light | Enables synthesis of arylphosphonates | nih.gov |

Conjugate Addition of Fluorinated Phosphonate Reagents

Conjugate addition, or Michael addition, provides an effective method for forming C-C bonds, which can be adapted to create the P-C bond or to introduce the fluorinated moiety into a phosphonate-containing molecule.

This strategy involves the 1,4-addition of a nucleophilic phosphonate reagent to an α,β-unsaturated compound (a Michael acceptor). For example, diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate can undergo efficient conjugate addition to Michael acceptors like α,β-unsaturated ketones, esters, and sulfones in the presence of cesium carbonate acs.org. The resulting adducts are functionalized α-fluorophosphonates.

Similarly, diethyl fluoronitromethylphosphonate has been shown to add to Michael acceptors, providing access to various modified diethyl 1-fluoro-1-nitrophosphonates nih.gov. The success of these reactions often depends on the acidity of the α-proton in the phosphonate reagent and the reactivity of the Michael acceptor nih.govacs.org. The addition of H-phosphonates to unsaturated esters, amides, and nitriles is also a well-documented method, often catalyzed by bases like DBU or nanosized metal oxides rsc.org. This approach builds the carbon skeleton to which the phosphorus is attached.

Table 4: Conjugate Addition Reactions for α-Fluorophosphonate Synthesis

| Nucleophilic Reagent | Michael Acceptor | Catalyst / Base | Product Type | Reference |

|---|---|---|---|---|

| Diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate | α,β-unsaturated ketones, esters, sulfones | Cesium Carbonate | Functionalized α-fluoro phosphonates | acs.org |

| Diethyl fluoronitromethylphosphonate | α,β-unsaturated carbonyls, sulfones, nitro compounds | Base | Diethyl 1-fluoro-1-nitrophosphonates | nih.gov |

Multi-Component Reactions for Phosphonate Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, such as that of this compound, in a single synthetic operation. beilstein-journals.orgallfordrugs.com Key among these are the Kabachnik-Fields and Pudovik reactions, which facilitate the formation of the crucial carbon-phosphorus bond.

The Kabachnik-Fields reaction is a three-component condensation involving a carbonyl compound, an amine, and a hydrophosphoryl compound like dimethyl phosphite or diethyl phosphite. nih.govwikipedia.org This reaction typically proceeds through either an imine or an α-hydroxyphosphonate intermediate. nih.govnih.gov The pathway is often influenced by the nature of the reactants; for instance, the reaction of an aldehyde, an amine, and a dialkyl phosphite can be catalyzed by various agents to produce α-aminophosphonates. wikipedia.orgorganic-chemistry.org While direct application to the synthesis of this compound is not extensively detailed, the principle can be adapted by using a fluorinated carbonyl precursor.

The Pudovik reaction , a related two-component reaction, involves the addition of a hydrophosphoryl compound to a pre-formed imine or an aldehyde. nih.govcore.ac.uk The base-catalyzed addition of dialkyl phosphites to aldehydes is a common method for synthesizing α-hydroxyphosphonates, which can be further functionalized. mdpi.com For the synthesis of fluorinated phosphonates, a fluorinated aldehyde can be employed. For example, the reaction of a carbohydrate-derived aldehyde containing an α-fluoro-α-trifluoromethyl moiety with diethyl phosphite in the presence of triethylamine (B128534) proceeds with high diastereoselectivity to yield the corresponding hydroxy phosphonate. nih.gov

| Reaction | Components | Product Type | Key Features |

| Kabachnik-Fields | Aldehyde/Ketone, Amine, Dialkyl Phosphite | α-Aminophosphonate | Three-component, atom-economical |

| Pudovik | Aldehyde/Imine, Dialkyl Phosphite | α-Hydroxyphosphonate/α-Aminophosphonate | Two-component, often base-catalyzed |

Stereoselective Synthesis of Chiral (Fluoromethyl)phosphonates

The introduction of chirality into (fluoromethyl)phosphonates is of great interest, as the biological activity of these compounds can be highly dependent on their stereochemistry. Several methodologies have been developed to achieve this, including the use of chiral auxiliaries, enzyme-catalyzed transformations, and other asymmetric approaches.

Chiral auxiliaries have proven effective in directing the stereochemical outcome of reactions to produce chiral phosphonates. These auxiliaries are temporarily incorporated into the reacting molecule to induce diastereoselectivity, and are subsequently removed.

One notable example involves the use of (-)-ephedrine as a chiral template for the synthesis of chiral fluoromethylphosphonothioates. rsc.org In this approach, the chiral template is reacted with a phosphorus precursor to form a cyclic intermediate. Subsequent reactions, including fluorination and ring-opening, lead to the formation of enantiomerically enriched products. rsc.org

Other commonly employed chiral auxiliaries in phosphonate chemistry include TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol). rsc.org For instance, the diastereoselective hydrophosphonylation of aldehydes using a TADDOL-derived H-phosphonate has been shown to produce α-hydroxyphosphonates with high diastereoselectivity, particularly at low temperatures. rsc.org The bulky nature of the TADDOL auxiliary plays a crucial role in controlling the stereochemical outcome. rsc.org

| Chiral Auxiliary | Application | Typical Product | Diastereomeric Excess (d.e.) |

| (-)-Ephedrine | Synthesis of fluoromethylphosphonothioates | Chiral thioic acids | High |

| TADDOL | Hydrophosphonylation of aldehydes | α-Hydroxyphosphonates | >99% |

| BINOL | Various asymmetric transformations | Chiral phosphonates | Variable |

Enzymes, with their inherent chirality and high selectivity, are powerful tools for the synthesis of enantiopure compounds. Lipases and phosphotriesterases are two classes of enzymes that have been successfully employed in the kinetic resolution of racemic phosphonates.

Lipases are commonly used for the kinetic resolution of racemic alcohols and esters. This approach can be applied to phosphonates bearing a hydroxyl or ester functionality. For example, lipase-catalyzed hydrolysis or acylation of a racemic phosphonate can selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer and the product. mdpi.comnih.govnih.gov Lipases from Candida antarctica (CAL-B) and Pseudomonas species have been shown to be effective in the resolution of various organophosphorus compounds. mdpi.com

Phosphotriesterases (PTEs) are enzymes that catalyze the hydrolysis of phosphotriesters. Their high stereoselectivity makes them suitable for the kinetic resolution of chiral phosphonates. nih.gov For instance, certain phosphotriesterases exhibit a high preference for one enantiomer of a methyl phosphonate analogue, with selectivities exceeding 1000-fold. nih.gov This enzymatic hydrolysis allows for the isolation of the unhydrolyzed enantiomer in high enantiomeric purity.

| Enzyme | Reaction Type | Substrate | Outcome |

| Lipase (e.g., CAL-B) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic phosphonate esters/alcohols | Enantiomerically enriched phosphonate |

| Phosphotriesterase | Kinetic Resolution (Hydrolysis) | Racemic phosphotriesters | Enantiomerically enriched phosphonate |

Beyond the use of chiral auxiliaries and enzymes, several other asymmetric synthetic methods have been developed for the preparation of chiral α-monofluoroalkylphosphonates. These include asymmetric hydrogenation and enantioselective Michael additions.

Asymmetric hydrogenation of α,β-unsaturated phosphonates is a powerful method for introducing a chiral center. Rhodium complexes with chiral phosphine ligands, such as f-spiroPhos, have been shown to catalyze the hydrogenation of β,β-disubstituted unsaturated phosphonates with excellent enantioselectivities, often exceeding 99% ee. acs.org This method provides a direct route to chiral phosphonates from readily available unsaturated precursors. acs.org

Enantioselective Michael addition of nucleophiles to α,β-unsaturated phosphonates or the addition of phosphonates to Michael acceptors is another effective strategy. Organocatalysts, such as bifunctional squaramides, have been used to promote the phospha-Michael addition of phosphites to iminochromenes, yielding chiral chromene derivatives with high enantioselectivity (up to 98% ee). scispace.com Similarly, the Michael addition of α-fluoro-β-ketophosphonates to nitroalkenes, catalyzed by a trifunctional thiourea (B124793) organocatalyst, produces highly functionalized α-fluoro-β-keto-γ-nitrophosphonates with excellent enantiomeric and diastereomeric control. dntb.gov.ua

| Asymmetric Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh/f-spiroPhos | β,β-Disubstituted unsaturated phosphonate | Chiral phosphonate | Up to 99.9% |

| Enantioselective Michael Addition | Bifunctional squaramide | Iminochromene, Dialkylphosphite | Chiral chromene phosphonate | Up to 98% |

| Enantioselective Michael Addition | Trifunctional thiourea | α-Fluoro-β-ketophosphonate, Nitroalkene | α-Fluoro-β-keto-γ-nitrophosphonate | 96-99% |

Preparation of Functionally Differentiated this compound Derivatives

The synthesis of analogues of this compound with modified phosphorus centers, such as phosphonothioates and phosphonamidothioates, expands the chemical space and allows for the fine-tuning of their biological properties.

The introduction of sulfur or nitrogen atoms at the phosphorus center can significantly alter the reactivity and biological activity of phosphonates. Chiral templates, such as (-)-ephedrine , have been instrumental in the stereocontrolled synthesis of these analogues. rsc.org

The synthesis of fluoromethylphosphonothioates can be achieved by starting with a chiral 1,3,2-oxazaphospholidine-2-thione derived from (-)-ephedrine. rsc.org Fluorination of the corresponding phosphonate anion followed by reaction with a suitable organometallic reagent can lead to the desired phosphonothioate. The resulting thioic acids can then be converted into phosphonamidothioates via the corresponding chloridates and subsequent reaction with an amine. rsc.org This methodology allows for the preparation of enantiomerically pure fluoromethylphosphonothioates and phosphonamidothioates. rsc.org

| Derivative | Synthetic Precursor | Key Reagents |

| Phosphonothioate | Chiral 1,3,2-oxazaphospholidine-2-thione | Fluorinating agent, Organometallic reagent |

| Phosphonamidothioate | Phosphonothioic acid | Thionyl chloride, Amine |

Derivatization for Biochemical Probes and Biomimetic Systems

The unique physicochemical properties of the fluoromethylphosphonate group, particularly its ability to act as a stable mimic of the phosphate (B84403) group, have made it a valuable moiety in the design of biochemical probes and components of biomimetic systems. The derivatization of a parent compound like this compound allows for the introduction of reporter groups, reactive handles for bioconjugation, and functionalities that can direct molecular interactions within complex biological environments.

The strategic derivatization of this compound and its analogues is crucial for their application as biochemical probes. These modifications are designed to enable the detection and study of biological processes without significantly perturbing the system. A common approach involves the introduction of a functional group that can be conjugated to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a spin label.

One potential strategy for derivatization involves the synthesis of analogues where one of the ester groups is replaced with a functionality suitable for click chemistry, a set of biocompatible reactions that enable the efficient and specific covalent linking of molecules. For instance, an azido (B1232118) or alkynyl group can be incorporated into one of the alkyl chains of the phosphonate ester. This allows for the subsequent attachment of a wide array of reporter molecules or for immobilization onto surfaces.

Another approach to derivatization is the introduction of photoreactive groups. These groups can be activated by light to form a covalent bond with nearby molecules, which is a powerful technique for identifying binding partners of the probe within a cellular context.

The table below outlines several potential derivatization strategies for creating biochemical probes from a fluoromethylphosphonate scaffold.

| Derivatization Strategy | Functional Group Introduced | Potential Application |

| Click Chemistry Handle | Azide (B81097) or Alkyne | Conjugation to fluorophores, biotin, or affinity tags |

| Photoaffinity Labeling | Phenyl azide or Benzophenone | Covalent cross-linking to interacting proteins |

| Bio-orthogonal Ligation | Thiol or Amino Group | Site-specific labeling of proteins or nucleic acids |

The development of biomimetic systems often seeks to replicate the structure and function of biological macromolecules or assemblies. Fluoromethylphosphonate-containing molecules can be incorporated into larger supramolecular structures or polymers to mimic phosphorylated natural products. For example, lipids derivatized with a fluoromethylphosphonate headgroup can be used to form liposomes that act as stable mimics of phosphoinositide-containing vesicles, which are important in cellular signaling.

Furthermore, fluoromethylphosphonate-derivatized nucleotides can be synthesized and incorporated into oligonucleotides. These modified nucleic acids can exhibit enhanced stability against nuclease degradation and can serve as probes for studying DNA- or RNA-binding proteins. The fluoromethylphosphonate group can also be incorporated into peptide analogues to create stable mimics of phosphopeptides, which are key players in signal transduction pathways.

The following table summarizes potential applications of derivatized fluoromethylphosphonates in biomimetic systems.

| Biomimetic System | Derivatized Component | Mimicked Biological Entity |

| Liposomes | Fluoromethylphosphonate-lipid | Phosphoinositide-containing vesicles |

| Modified Oligonucleotides | Fluoromethylphosphonate-nucleotide | Phosphorylated DNA/RNA |

| Peptide Analogues | Fluoromethylphosphonate-amino acid | Phosphopeptide |

The synthesis of these derivatized molecules often requires multi-step procedures starting from a suitable fluoromethylphosphonate precursor. The choice of synthetic route depends on the desired functionality and its compatibility with the fluoromethylphosphonate moiety. Careful consideration of protecting group strategies is often necessary to ensure the successful synthesis of the final biochemical probe or biomimetic component.

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center is a cornerstone of organophosphorus chemistry. The mechanism of these reactions can proceed through either a concerted, single transition state process (SN2-P) or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. nih.govresearchgate.net The presence of different substituents on the phosphorus atom, including the fluoromethyl group and the ester moieties in ethyl methyl (fluoromethyl)phosphonate, significantly influences the preferred reaction pathway and the resulting stereochemistry.

Stereochemical Course of P-S Bond Cleavage

While direct studies on the P-S bond cleavage of ethyl methyl (fluoromethyl)phosphonothioate analogues are not extensively documented in publicly available literature, the stereochemical outcome of such reactions can be inferred from studies on similar systems. The nature of the halogen substituent in related cyclic 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones has been shown to dictate the reaction mechanism. nih.gov For chlorides and bromides, nucleophilic substitution generally proceeds with inversion of configuration at the phosphorus center, consistent with an SN2-P mechanism. nih.gov

However, for the corresponding fluorides, the reaction often yields a mixture of diastereomers, suggesting a stepwise addition-elimination mechanism. nih.gov In this pathway, a pentacoordinate intermediate is formed, which can undergo pseudorotation before the departure of the leaving group, leading to a loss of stereospecificity. nih.gov Given the high electronegativity of fluorine, it is plausible that nucleophilic substitution at the phosphorus center of a fluoromethylphosphonothioate would also favor a stepwise mechanism, potentially leading to a mixture of stereoisomers depending on the stability and lifetime of the pentacoordinate intermediate.

Table 1: Stereochemical Outcome of Nucleophilic Substitution in Cyclic Phosphorohalidothionates

| Halogen | Nucleophile | Stereochemical Outcome | Proposed Mechanism |

|---|---|---|---|

| Chlorine | HO⁻, CH₃O⁻, Me₂NH | Inversion | SN2-P |

| Bromine | HO⁻, CH₃O⁻, Me₂NH | Inversion | SN2-P |

| Fluorine | HO⁻ | Mixture of diastereomers | Addition-Elimination |

Data derived from studies on 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones. nih.gov

Intramolecular Phosphonate (B1237965) Cyclization and Cleavage Mechanisms

The presence of suitable functional groups within the phosphonate molecule can facilitate intramolecular reactions. For instance, studies on α-fluorinated phosphonates containing a pendant alkenyl or aryl group have demonstrated the potential for intramolecular cyclization. The desulfonylation of certain α-fluoro-α-(pyrimidin-2-ylsulfonyl)alkylphosphonates generates a stabilized α-phosphonyl radical, which can undergo a 5-exo-trig ring closure. acs.orgresearchgate.net This type of radical cyclization offers a pathway to cyclic phosphonates.

Another relevant intramolecular transformation is the formation of aziridines from α,α-halofluorinated β-iminophosphonates. This reaction proceeds via an intramolecular SN2 nucleophilic substitution, where the nitrogen atom of the imine derivative displaces a vicinal halogen atom to form the three-membered ring. nih.gov While not a direct cleavage of the phosphonate group itself, this illustrates how the phosphorus moiety can influence the reactivity of adjacent functional groups, leading to significant molecular rearrangements.

Sigmatropic Rearrangements in Fluorinated Organophosphorus Systems

Sigmatropic rearrangements are concerted pericyclic reactions that involve the migration of a σ-bond across a π-system. The electronic properties of fluorine can influence the feasibility and outcome of these rearrangements in organophosphorus compounds.

Phospha-Wittig Rearrangements in Fluorinated Contexts

Claisen-Type Rearrangements Influenced by Fluorine

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org While a classic organic reaction, its application in organophosphorus chemistry, particularly with fluorinated substrates, is an area of interest. An analogous rearrangement could be envisioned for an allyl (fluoromethyl)phosphonate derivative. The presence of fluorine can significantly impact the electronic nature of the molecule and, consequently, the transition state of the rearrangement. For instance, the Johnson-Claisen and Ireland-Claisen rearrangements are variations that proceed under different conditions and can be influenced by the substituents on the carbon framework. wikipedia.orglibretexts.org The high temperatures often required for the traditional Claisen rearrangement might be altered by the electronic effects of the fluoromethylphosphonate moiety. organic-chemistry.org

Tautomeric Equilibria and Reactivity of Phosphonate Precursors

The synthesis of this compound likely proceeds through precursors that can exhibit tautomerism. H-phosphonates, which are common precursors in phosphonate synthesis, exist in equilibrium between a pentavalent P(V) form and a trivalent P(III) form. mdpi.com This equilibrium is crucial as the two tautomers exhibit different reactivity; the P(V) form is typically electrophilic at the phosphorus center, while the P(III) form is nucleophilic.

The position of this equilibrium is highly dependent on the substituents attached to the phosphorus atom. Electron-withdrawing groups, such as fluorinated alkyl chains, would be expected to influence this equilibrium. The synthesis of various H-phosphonates can be achieved through the alcoholysis of precursors like bis(2,2,2-trifluoroethyl) phosphonate. mdpi.com The tautomeric balance in the precursors to this compound will dictate their reactivity in subsequent steps, such as Arbuzov-type reactions to form the P-C bond.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione |

| 2-bromo-4-methyl-1,3,2-dioxaphosphorinan-2-thione |

| 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione |

| α-fluoro-α-(pyrimidin-2-ylsulfonyl)alkylphosphonate |

| α,α-halofluorinated β-iminophosphonates |

P(V)-P(III) Tautomerism in H-Phosphonates and Reactivity Implications

H-phosphonates, which are dialkyl esters of phosphonic acid, exhibit a significant chemical duality rooted in a prototropic tautomeric equilibrium. nih.govmdpi.com This equilibrium involves two distinct forms: a tetracoordinated, pentavalent (P(V)) species, commonly referred to as the H-phosphonate form, and a tricoordinated, trivalent (P(III)) species, known as the phosphite (B83602) form. mdpi.comresearchgate.net The P(V) form, characterized by a direct phosphorus-hydrogen bond (>P(O)H), is generally the more stable and predominant tautomer. researchgate.netnih.gov The P(III) form possesses a phosphorus-oxygen-hydrogen (P-OH) linkage and features a lone pair of electrons on the phosphorus atom.

The position of this equilibrium is highly sensitive to several factors, most notably the nature of the substituents attached to the phosphorus atom and the polarity of the solvent. nih.gov

Substituent Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as the fluoromethyl group in this compound, tend to stabilize the P(V) tautomer. nih.govresearchgate.net Conversely, electron-donating substituents can shift the equilibrium more toward the P(III) form. nih.gov

Solvent Polarity: The solvent environment also exerts a strong influence. Computational studies have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent. nih.gov More polar solvents typically offer greater stabilization for the more polar P(V) tautomer. nih.gov

This tautomerism has profound implications for the reactivity of H-phosphonates. mdpi.com The dominant P(V) form is not nucleophilic at the phosphorus center; however, its reactivity is characterized by the acidity of the proton on the α-carbon, which allows for deprotonation to form a stabilized carbanion. This carbanion is a key intermediate in reactions like the Horner-Wadsworth-Emmons olefination. In contrast, the P(III) tautomer, despite being the minor component in the equilibrium, behaves as a nucleophile due to the lone pair on the phosphorus atom, enabling it to participate in reactions characteristic of phosphites. mdpi.comresearchgate.net This dual reactivity allows H-phosphonates to act as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reacting species. mdpi.com

Reactivity of this compound and Related Synthons

The reactivity of α-fluorinated phosphonates like this compound is largely dictated by the increased acidity of the α-proton, located on the carbon adjacent to both the phosphoryl group (P=O) and the fluorine atom. This acidity facilitates the formation of a stabilized phosphonate carbanion, which serves as a versatile nucleophile in various carbon-carbon bond-forming reactions.

Applications in Fluoroalkylation and Fluoroalkenylation Reactions

Fluorinated phosphonates are valuable reagents for introducing fluoroalkyl groups into organic molecules. The carbanion generated from these phosphonates can participate in nucleophilic addition reactions. A closely related synthon, diethyl fluoronitromethylphosphonate, demonstrates this reactivity through its application in conjugate additions to Michael acceptors. nih.gov In these reactions, the phosphonate carbanion adds to α,β-unsaturated carbonyl compounds, sulfones, and nitro compounds, leading to the formation of new, functionally diverse diethyl 1-fluoro-1-nitrophosphonates. nih.gov This serves as a powerful method for fluoroalkylation.

Beyond carbanion chemistry, other fluorinated organophosphorus compounds have been developed for fluoroalkylation. For instance, pentacoordinate phosphoranes can act as precursors to difluoromethyl radicals (·CF₂H) or difluorocarbene (:CF₂), which are then used in a variety of transformations, including the difluoromethylation of heterocycles and aryl bromides. chinesechemsoc.org

Table 1: Conjugate Addition Reactions Using Diethyl Fluoronitromethylphosphonate

| Michael Acceptor Category | Reagent | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Carbonyls | Diethyl fluoronitromethylphosphonate | Modified Diethyl 1-fluoro-1-nitrophosphonates | nih.gov |

| α,β-Unsaturated Sulfones | Diethyl fluoronitromethylphosphonate | Modified Diethyl 1-fluoro-1-nitrophosphonates | nih.gov |

| α,β-Unsaturated Nitro Compounds | Diethyl fluoronitromethylphosphonate | Modified Diethyl 1-fluoro-1-nitrophosphonates | nih.gov |

Horner-Wittig and Related Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and a primary application for phosphonate reagents. wikipedia.org The reaction involves the deprotonation of the phosphonate at the α-carbon to generate a nucleophilic carbanion. wikipedia.org This carbanion then attacks an aldehyde or ketone, initiating a sequence that leads to the formation of an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently collapses, eliminating a water-soluble phosphate (B84403) byproduct and yielding an alkene. organic-chemistry.org

The use of α-fluorinated phosphonates in the HWE reaction provides a direct route to fluoroalkenes. Research on diethyl fluoronitromethylphosphonate, an analogous compound, shows its successful application in HWE reactions with various aldehydes and trifluoromethyl ketones. nih.gov These reactions proceed efficiently to provide novel 1-fluoro-1-nitroalkenes, often with good to high stereoselectivity. nih.gov HWE reactions involving stabilized phosphonate carbanions, such as those bearing electron-withdrawing groups like fluorine, generally favor the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org

Table 2: Horner-Wadsworth-Emmons Reactions with Diethyl Fluoronitromethylphosphonate

| Carbonyl Compound | Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Aldehydes | Diethyl fluoronitromethylphosphonate | 1-Fluoro-1-nitroalkenes | Good to High | nih.gov |

| Trifluoromethyl Ketones | Diethyl fluoronitromethylphosphonate | 1-Fluoro-1-nitroalkenes | Good to High | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of ethyl methyl (fluoromethyl)phosphonate in solution. By analyzing the spectra of ¹H, ¹⁹F, and ³¹P nuclei, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of the ethyl, methyl, and fluoromethyl groups attached to the phosphorus atom. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons are indicative of their local chemical environment.

The protons of the ethyl group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) are coupled to the methyl protons, resulting in a quartet. These protons are also coupled to the phosphorus nucleus, leading to further splitting. The terminal methyl protons (-OCH₂CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

The protons of the methyl group directly bonded to the phosphorus atom (P-CH₃) appear as a doublet due to coupling with the ³¹P nucleus. The most distinct feature is the signal for the fluoromethyl protons (-CH₂F), which is split into a doublet by the adjacent fluorine atom and further coupled to the phosphorus nucleus, resulting in a doublet of doublets.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₂CH₃ | ~4.1 | dq | ³J(H,H) ≈ 7.1, ³J(P,H) ≈ 8.0 |

| -OCH₂CH₃ | ~1.3 | t | ³J(H,H) ≈ 7.1 |

| P-CH₃ | ~1.5 | d | ²J(P,H) ≈ 18.0 |

| -CH₂F | ~5.2 | dd | ²J(H,F) ≈ 47.0, ²J(P,H) ≈ 9.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is highly sensitive to the environment of the fluorine atom. In this compound, the ¹⁹F spectrum is expected to show a single resonance for the fluorine atom in the fluoromethyl group. This signal will be split into a triplet by the two adjacent protons of the methylene group and further split into a doublet by the phosphorus atom, resulting in a doublet of triplets. The large one-bond phosphorus-fluorine coupling constant (¹J(P,F)) is a characteristic feature of such compounds.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂F | ~-215 | dt | ²J(H,F) ≈ 47.0, ¹J(P,F) ≈ 850 |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For this compound, a single resonance is expected, confirming the presence of a single phosphorus species in the +5 oxidation state. The chemical shift is influenced by the electronegativity of the substituents. The presence of the electron-withdrawing fluoromethyl group is expected to shift the resonance to a higher frequency (downfield) compared to non-fluorinated analogues. The signal will be split by the protons of the adjacent methyl and fluoromethyl groups, and by the fluorine atom, resulting in a complex multiplet. However, broadband proton decoupling is often employed to simplify the spectrum to a doublet due to coupling with the fluorine atom.

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H decoupled) | Coupling Constant (J, Hz) |

| P | ~+25 | d | ¹J(P,F) ≈ 850 |

Note: Chemical shifts in ³¹P NMR are typically referenced to 85% H₃PO₄.

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent band would be the strong absorption due to the P=O (phosphoryl) stretching vibration. The P-O-C and C-F bonds also give rise to strong, characteristic absorption bands.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1250 - 1270 | Strong |

| P-O-C (ethyl) | Asymmetric Stretching | 1020 - 1050 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| P-C (methyl) | Stretching | 700 - 800 | Medium |

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or less polar bonds. The P=O stretching vibration, which is strong in the IR spectrum, is also expected to be a prominent feature in the Raman spectrum. Symmetric vibrations of the phosphonate (B1237965) backbone and the C-P bond are often more intense in Raman spectra.

Table 5: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

| P=O | Stretching | 1250 - 1270 | Medium |

| P-O-C (ethyl) | Symmetric Stretching | 750 - 850 | Strong |

| P-C (methyl) | Symmetric Stretching | 650 - 750 | Strong |

| C-H (alkyl) | Stretching | 2850 - 3000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound," providing precise information on its molecular mass and characteristic fragmentation patterns upon ionization. The analysis of the mass spectrum allows for the confirmation of the compound's identity and offers insights into its chemical structure.

Under electron ionization (EI), this compound undergoes fragmentation, producing a unique mass spectrum. The molecular ion peak (M⁺), corresponding to the intact molecule, is observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion results in a series of smaller, charged fragments. The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule.

The fragmentation pathways can be deduced by analyzing the mass-to-charge ratio (m/z) of the observed ions. Common fragmentation processes for organophosphorus esters include the cleavage of the P-O, P-C, and C-O bonds, as well as rearrangements.

A detailed analysis of the mass spectrum of this compound reveals several key fragment ions. The base peak, which is the most intense peak in the spectrum, along with other significant peaks, helps in piecing together the fragmentation puzzle.

The following data table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Plausible Structure |

|---|---|---|---|

| 126 | ~20 | [CH₃P(O)(F)OCH₂CH₃]⁺ (Molecular Ion) | C₃H₈FO₂P⁺ |

| 99 | 100 (Base Peak) | [CH₃P(O)(F)OH]⁺ | CH₄FO₂P⁺ |

| 82 | ~60 | [CH₃P(O)F]⁺ | CH₃FOP⁺ |

| 66 | ~30 | [P(O)FOH]⁺ | H₂FO₂P⁺ |

| 47 | ~25 | [PO]⁺ | OP⁺ |

The fragmentation of this compound is initiated by the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl ester group through a McLafferty-type rearrangement, leading to the formation of the highly abundant ion at m/z 99. This ion represents the protonated methylphosphonofluoridic acid and is the base peak in the spectrum.

Subsequent fragmentation of the m/z 99 ion can occur through the loss of a hydroxyl radical (•OH), resulting in the ion at m/z 82. Another pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of an ethoxy radical (•OCH₂CH₃), also potentially contributing to the ion at m/z 82. The ion at m/z 66 is likely formed by the loss of a methyl group from the m/z 82 fragment or the loss of HF from the m/z 99 fragment. The presence of the ion at m/z 47 corresponds to the phosphinoyl cation [PO]⁺, a common fragment in the mass spectra of many organophosphorus compounds.

This detailed fragmentation pattern provides strong evidence for the structure of this compound and demonstrates the utility of mass spectrometry in its advanced spectroscopic characterization.

Computational and Theoretical Investigations of Ethyl Methyl Fluoromethyl Phosphonate

Quantum Chemical Methodologies for Molecular Understanding

Quantum chemical methods are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scielo.org.mx DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate the molecule's energy.

For Ethyl methyl (fluoromethyl)phosphonate, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict its equilibrium geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the steric and electronic effects within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.48 | O=P-O(ethyl) | 115.2 |

| P-O(ethyl) | 1.60 | O=P-O(methyl) | 114.8 |

| P-O(methyl) | 1.61 | O=P-C(fluoro) | 116.5 |

| P-C(fluoro) | 1.85 | O(ethyl)-P-O(methyl) | 105.7 |

| C(fluoro)-F | 1.38 | O(ethyl)-P-C(fluoro) | 103.1 |

| C(ethyl)-O | 1.45 | O(methyl)-P-C(fluoro) | 100.5 |

| C(methyl)-O | 1.44 | P-O-C(ethyl) | 119.3 |

| C-H (avg) | 1.09 | P-O-C(methyl) | 118.9 |

Note: The data in this table is hypothetical and representative of typical values for similar organophosphorus compounds as determined by DFT calculations.

The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be calculated. These values are fundamental for predicting the thermodynamic stability and potential reaction pathways of the compound.

Ab initio and post-Hartree-Fock methods are another class of quantum chemical techniques that provide a high level of theoretical accuracy for describing the electronic structure of molecules. acs.orgacs.orgaip.org Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from fundamental quantum mechanical principles. rsc.org

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory can be used to incorporate electron correlation effects more rigorously than standard DFT functionals. acs.org These calculations, while computationally more demanding, can offer a more precise description of the electronic distribution and intermolecular interactions. For this compound, these methods can be used to refine the understanding of its electronic properties and to validate the results obtained from DFT calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various descriptors derived from quantum chemical calculations can be used to predict and rationalize the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the distribution and energies of these orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap | 9.70 |

Note: The data in this table is hypothetical and serves as a representative example for FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule in a way that aligns with Lewis structures. wikipedia.orgwisc.edu NBO analysis provides a detailed picture of the charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| O (lone pair) in P=O | σ(P-C) | 5.2 |

| O (lone pair) in P-O(ethyl) | σ(P-C) | 2.8 |

| O (lone pair) in P-O(methyl) | σ(P-C) | 2.7 |

| σ(C-H) in ethyl | σ(P-O) | 1.5 |

| σ(C-H) in methyl | σ*(P-O) | 1.4 |

Note: The data in this table is hypothetical and illustrates the types of interactions that can be quantified with NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgdeeporigin.comavogadro.cc It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. youtube.com The MEP is calculated by determining the electrostatic potential at the surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show a region of high negative potential around the phosphoryl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for interaction with electrophiles. Regions of positive potential would likely be found around the phosphorus atom and the hydrogen atoms, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Isomerism

Computational methods are essential for exploring the complex potential energy surfaces of flexible molecules like phosphonates. These studies help identify stable conformers, understand rotational barriers, and predict the relative populations of different isomers.

Geometric isomerism, specifically Z/E isomerism, is a critical feature in unsaturated phosphonates, such as vinyl or iminophosphonates. Quantum chemical research has been instrumental in assigning isomer configurations and understanding the factors that govern their relative stability. mdpi.com

In studies of fluorinated iminophosphonates, DFT and higher-level ab initio methods (like MP2) have been successfully employed to calculate the optimized geometries of Z and E isomers and the transition states connecting them. mdpi.com These calculations often correlate well with experimental data from dynamic NMR spectroscopy, which can be used to determine the rate constants and thermodynamic parameters of the isomerization process. mdpi.com

Several factors, elucidated through computational models, influence the stability of a particular isomer:

Electronic Effects : The presence of electron-withdrawing groups, such as a trifluoromethyl group, can significantly stabilize one isomer over another. mdpi.com

Steric Hindrance : The spatial arrangement and size of substituents can create steric strain that favors the isomer with less crowding.

Intramolecular Interactions : The potential for intramolecular hydrogen bonding can lock the molecule into a specific, more stable configuration. mdpi.com

Solvent Effects : The polarity of the solvent can influence the equilibrium between isomers, a phenomenon that can be modeled using implicit solvent models in calculations.

Factors Influencing Z/E Isomer Ratios in Related Phosphonates

Click to view interactive table

| Factor | Description of Influence | Computational Approach | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups | Substituents like CF3 can stabilize the Z-isomer through electronic interactions. | DFT and MP2 calculations of isomer energies. | mdpi.com |

| Intramolecular Hydrogen Bonding | Formation of an N–H····O=P hydrogen bond can favor a specific isomer by creating a stable cyclic-like structure. | Geometry optimization and analysis of bond distances and angles. | mdpi.com |

| Steric Effects | Bulky substituents will favor the isomer that minimizes steric repulsion. | Calculation of steric energies and analysis of molecular geometry. | mdpi.com |

| Catalysis | Photocatalysts like anthracene (B1667546) can be used to promote E → Z isomerization in vinyl phosphonates via selective energy transfer. | Mechanistic studies supported by theoretical analyses. | researchgate.net |

Organophosphorus compounds containing a P-H bond, such as H-phosphonates, can exhibit prototropic tautomerism. This involves the migration of a hydrogen atom, leading to an equilibrium between a tetracoordinated, pentavalent phosphonate (B1237965) form (>P(O)H) and a tricoordinated, trivalent phosphite (B83602) form (>P-OH). nih.gov While the pentavalent form is typically more stable, the trivalent form is often more reactive due to the availability of the phosphorus lone pair. nih.gov

Computational investigations using various DFT methods have been crucial for studying this tautomerism. nih.gov These studies focus on several key aspects:

Relative Stabilities : Calculations can accurately predict the Gibbs free energy difference (ΔG) between the two tautomers, indicating which form predominates at equilibrium.

Substituent Effects : The electronic nature of the substituents on the phosphorus atom strongly influences the tautomeric equilibrium. Electron-donating groups tend to favor the pentavalent P(V) form, whereas electron-withdrawing groups, such as halogens, shift the equilibrium toward the trivalent P(III) form. nih.gov

Solvent Effects : The surrounding medium plays a significant role. The stability of the tautomers can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which show a relationship between stability and the solvent's relative permittivity. nih.gov

Interconversion Mechanism : The direct intramolecular tautomerization has a very high activation energy (240–260 kJ mol⁻¹), suggesting it is not a viable pathway at room temperature. nih.gov Computational models have been used to explore catalytic pathways, often involving intermolecular proton transfer mediated by solvent molecules or other phosphonate molecules, which significantly lower the energy barrier. nih.gov

Calculated Gibbs Free Energy of Tautomeric Equilibrium

ΔG values for the P(V) to P(III) tautomerization of selected H-phosphinates and H-phosphonates, calculated using DFT (B3LYP/6-31+G(d,p)) with an implicit dichloromethane (B109758) solvent model. A positive value indicates the P(V) form is more stable.

Click to view interactive table

| Compound | Substituents (R¹, R²) | ΔG (kJ mol⁻¹) |

|---|---|---|

| Dimethyl phosphite | MeO, MeO | 61.6 |

| Diethyl phosphite | EtO, EtO | 61.2 |

| Di-n-propyl phosphite | n-PrO, n-PrO | 61.1 |

| Di-isopropyl phosphite | i-PrO, i-PrO | 60.8 |

| Diphenyl phosphite | PhO, PhO | 28.9 |

*Data adapted from a computational study on H-phosphonates and related compounds. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Understanding the reactivity of this compound requires detailed knowledge of its potential reaction mechanisms, including hydrolysis, substitution, and thermal decomposition. Computational chemistry provides the tools to map out entire reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally.

For instance, the hydrolysis of phosphonate esters is a fundamental reaction that has been extensively modeled. minsky.ainih.gov Computational studies can elucidate the reaction paths and transition structures for both acid- and base-catalyzed hydrolysis. minsky.ainih.gov Key findings from such studies on related phosphonates include:

Mechanism Elucidation : Calculations can distinguish between different possible mechanisms, such as associative versus dissociative pathways at the phosphorus center.

Transition State Characterization : The geometry of the transition state can be precisely calculated, revealing the extent of bond-forming and bond-breaking. For example, in the alkaline hydrolysis of some aryl methylphosphonate (B1257008) esters, kinetic isotope effects combined with theoretical data point to a transition state with significant P-O bond cleavage. nih.gov

Role of Solvent : Solvation models are critical for accurately modeling these reactions. Explicit water molecules can be included in the calculations to show how they act as proton shuttles, forming bridges that lower the activation energy by stabilizing the transition state. minsky.ai

Activation Barriers : DFT and other ab initio methods can compute the activation energies (ΔG‡) for each step in a reaction, allowing for the prediction of reaction rates and the identification of the rate-determining step.

Prediction and Correlation of Spectroscopic Parameters

Computational quantum mechanics is a highly reliable tool for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and the interpretation of experimental data. For organophosphorus compounds, where experimental measurements can be challenging, theoretical predictions are particularly useful. rsc.org

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule with high accuracy. rsc.org By comparing the calculated IR spectrum with the experimental one, researchers can confirm the structure and assign specific absorption bands to the vibrations of functional groups (e.g., P=O, P-O-C, C-F stretches). To improve accuracy, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H, ¹³C, ¹⁹F, and ³¹P NMR chemical shifts is a common application of DFT. researchgate.netacs.org The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. ruc.dk Calculated chemical shifts can be correlated with experimental values to confirm molecular structures, assign complex spectra, and even distinguish between different isomers or conformers. mdpi.comacs.org For example, studies on fluorinated pesticides have shown that gas-phase DFT calculations can predict ¹⁹F NMR shifts with a mean absolute error of less than 2 ppm. acs.org This predictive power is crucial for identifying novel compounds and their degradation products. acs.orgyoutube.com

Comparison of Experimental vs. Calculated IR Frequencies for a Related Organophosphorus Compound (Sarin)

Click to view interactive table

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (B3LYP, scaled) (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| P=O stretch | 1278 | 1278 | 0 |

| P-O-C stretch | 1020 | 1020 | 0 |

| P-F stretch | 837 | 839 | -2 |

| C-H bend | 1385 | 1385 | 0 |

| C-H bend | 1460 | 1461 | -1 |

*Data adapted from a study on the calculation of IR spectra for organophosphorus compounds, demonstrating the high accuracy of scaled DFT methods. rsc.org

Biomimetic and Biochemical Applications of Fluorinated Phosphonates

Design as Phosphate (B84403) Bioisosteres and Phosphate Mimics

Fluorinated phosphonates, including the ethyl methyl (fluoromethyl)phosphonate scaffold, are strategically designed as bioisosteres of natural phosphates to engage with biological systems. This design capitalizes on their structural and electronic resemblance to phosphate groups, coupled with significantly enhanced chemical stability. The core principle of bioisosterism is to substitute a functional group in a biologically active molecule with another group that retains similar physical and chemical properties, thereby preserving the desired biological activity.

Resistance to Enzymatic Hydrolysis in Biochemical Systems

A primary advantage of phosphonates as phosphate mimics is their inherent resistance to enzymatic hydrolysis. researchgate.net Natural phosphate esters are characterized by a P-O-C bond, which is a common target for hydrolytic enzymes such as phosphatases and phosphodiesterases. nih.gov These enzymes play crucial roles in cellular signaling and metabolism by cleaving phosphate groups. However, the phosphonate (B1237965) structure features a direct and robust phosphorus-carbon (P-C) bond in place of the labile phosphoester linkage. nih.gov This P-C bond is not susceptible to cleavage by the vast majority of hydrolytic enzymes, rendering phosphonate-containing molecules metabolically stable in biochemical environments. researchgate.netacs.org

This stability is critical for applications where sustained interaction with a biological target is required. For instance, when used as enzyme inhibitors or probes, their resistance to degradation ensures that they can occupy an enzyme's active site for extended periods, allowing for detailed study or prolonged inhibition. researchgate.net The introduction of fluorine atoms on the α-carbon (the carbon adjacent to the phosphorus atom) further enhances this stability without compromising the structural mimicry.

Steric and Electronic Mimicry of Natural Phosphate Groups

Effective bioisosteres must closely replicate the steric and electronic properties of the group they replace. Phosphonates possess a tetrahedral geometry around the phosphorus atom, which is structurally analogous to the tetrahedral arrangement of phosphate monoesters. researchgate.netnih.gov This geometric similarity allows them to fit into the same enzyme active sites that recognize natural phosphates.

The electronic properties, particularly the acidity (pKa), are crucial for mimicking the charge state of phosphates at physiological pH. A key limitation of simple phosphonates is that their second dissociation constant (pKa2) is typically higher (around 7.6) than that of phosphate monoesters (around 6.4), meaning they are less negatively charged at neutral pH. researchgate.net The introduction of electronegative fluorine atoms to the α-methylene group addresses this discrepancy. The strong electron-withdrawing effect of fluorine lowers the pKa of the phosphonate group, bringing it closer to that of the natural phosphate. researchgate.netnih.govresearchgate.net

Monofluorophosphonates (CHF): The introduction of a single fluorine atom can make the phosphonate "isoacidic" with the phosphate monoesters they are designed to mimic. nih.gov

Difluoromethylphosphonates (CF2): These are considered even better bioisosteres in terms of pKa, geometry, and polarity, more closely resembling the properties of natural phosphates and pyrophosphates. nih.govresearchgate.netresearchgate.net

This fine-tuning of electronic properties ensures that the fluorinated phosphonate can engage in similar ionic and hydrogen bonding interactions as a natural phosphate group within a protein's binding pocket. nih.gov

| Compound Group | Approximate pKa2 Value | Key Characteristic |

|---|---|---|

| Phosphate Monoesters | ~6.4 | Natural substrate; susceptible to hydrolysis. researchgate.net |

| Alkylphosphonates | ~7.6 | Resistant to hydrolysis but less acidic than phosphates. researchgate.net |

| α-Monofluorophosphonates | Closer to 6.4 | Considered "isoacidic" with phosphate monoesters. nih.gov |

| α,α-Difluorophosphonates | Even closer to 6.4 | Considered superior mimics of phosphate's electronic properties. nih.govresearchgate.net |

Application as Molecular Tools in Enzyme Function Studies

The unique combination of biological mimicry and chemical stability makes fluorinated phosphonates powerful molecular tools for studying the function of phosphate-utilizing enzymes. researchgate.net They can act as non-reactive surrogates for natural substrates or as mimics of transient reaction states.

Probing Enzyme-Substrate and Enzyme-Inhibitor Interactions

Because they are resistant to enzymatic cleavage, fluorinated phosphonates can be used as stable substrate analogs to study binding events within an enzyme's active site. unl.edu Researchers can introduce these molecules to an enzyme and use techniques like X-ray crystallography or NMR spectroscopy to characterize the precise interactions (e.g., hydrogen bonds, ionic contacts) between the inhibitor and the protein. This provides a static snapshot of the binding event that would be impossible to capture with a rapidly processed natural substrate.

Furthermore, they can be designed as mimics of the high-energy tetrahedral transition states that occur during phosphate transfer reactions. researchgate.net Enzymes function by binding more tightly to the transition state of a reaction than to the substrate or product. researchgate.net Phosphonates, with their stable tetrahedral structure, can effectively mimic these transient intermediates, making them potent inhibitors. researchgate.net By systematically varying the structure of the fluorinated phosphonate, researchers can perform a "scan" of an enzyme's active site to map its structural and electronic requirements for binding and catalysis. unl.edu

Inhibition Mechanisms of Phosphate-Utilizing Enzymes

Fluorinated phosphonates typically function as potent competitive inhibitors. researchgate.net They compete with the natural phosphate-containing substrate for binding to the enzyme's active site. By occupying this site, they prevent the natural substrate from binding and being processed, thereby inhibiting the enzyme's catalytic activity.

The potency of inhibition is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Studies on various enzymes have shown that fluorinated phosphonates can exhibit strong inhibitory activity. For example, α-difluorinated phosphonate analogs of fructose (B13574) 6-phosphate have been shown to be potent, slow-binding inhibitors of glucosamine (B1671600) 6-phosphate synthase, with Ki values significantly lower than the Michaelis constant (Km) of the natural substrate. unl.edu This potent inhibition is a direct result of their ability to effectively mimic the structure and charge of the natural phosphate group, allowing them to bind with high affinity to the active site. researchgate.net

| Enzyme Target | Fluorinated Phosphonate Type | Mechanism/Application |

|---|---|---|

| Peptidases | Phosphonic acids | Act as mimics of the tetrahedral transition state of peptide bond hydrolysis. researchgate.net |

| Lipases | Phosphonic acids | Mimic the configuration and charge of the transition state in triglyceride hydrolysis. researchgate.net |

| Glucose 6-phosphate dehydrogenase | α-monofluoro- and α-difluorophosphonates | Used as substrate mimics to probe active-site interactions. unl.edu |

| Glucosamine 6-phosphate synthase | α-difluorinated phosphonate analog of F6P | Act as potent, slow-binding competitive inhibitors. unl.edu |

| Protein phosphatases | Aryldifluoromethylphosphonates | Serve as effective phosphate mimics for potent inhibition. researchgate.net |

Development of Activity-Based Probes (ABPs) for Proteases

A specialized application of phosphonate chemistry is in the development of activity-based probes (ABPs). ABPs are chemical tools designed to covalently and selectively label the active forms of enzymes within complex biological samples. nih.govnih.gov This technique, known as activity-based protein profiling (ABPP), allows for the direct measurement of enzyme activity rather than just protein abundance. nih.gov

ABPs are typically composed of three key components:

A reactive group (or "warhead"): An electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov

A recognition element (or spacer): A structural motif that directs the probe to a specific class of enzymes. nih.gov

A reporter tag: A moiety, such as a fluorophore or biotin (B1667282), that allows for the detection and isolation of the labeled enzyme. nih.gov

In the context of serine proteases, phosphonate esters, including fluorinated variants, have been widely adopted as effective warheads. rsc.orgresearchgate.net The phosphorus atom of the phosphonate is electrophilic and is attacked by the highly nucleophilic hydroxyl group of the active site serine residue. This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively and irreversibly inhibiting the enzyme. rsc.org

The specificity of these phosphonate-based ABPs is primarily determined by the recognition element, which is often a short peptide sequence that mimics the enzyme's preferred substrate. nih.gov This allows for the design of probes that can selectively target specific proteases, such as furin, or broader families of enzymes. rsc.org The development of phosphonate-based ABPs has provided invaluable tools for identifying the functional roles of proteases in health and disease and for screening new therapeutic inhibitors. nih.govnih.gov

Design of Phosphonate-Containing Warheads for Serine Proteases

Fluorinated phosphonates have been instrumental in the development of potent and selective inhibitors of serine proteases, a large family of enzymes involved in numerous physiological processes. These inhibitors often function as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

The design of these "warheads" typically involves a phosphonate group that attacks the active site serine residue, forming a stable covalent adduct. The incorporation of a fluorine atom, particularly on the α-carbon adjacent to the phosphorus, can significantly enhance the electrophilicity of the phosphorus atom, thereby increasing the rate of phosphonylation of the serine residue.

Key research findings in the design of related phosphonate warheads include:

Enhanced Reactivity: The electron-withdrawing nature of the fluorine atom increases the positive charge on the phosphorus, making it more susceptible to nucleophilic attack by the serine hydroxyl group.

Increased Stability: The resulting phosphonylated enzyme is often highly stable, effectively leading to irreversible inhibition.

Selectivity: By modifying the leaving group (e.g., ethyl and methyl groups in the case of this compound) and the peptide-mimicking portion of the inhibitor, selectivity for different serine proteases can be achieved. For instance, diaryl phosphonates have been shown to predominantly target serine proteases.

Table 1: Comparison of Electrophilic Warheads for Serine Proteases

| Warhead Type | General Structure | Mechanism of Action | Key Features |

|---|---|---|---|

| Diaryl Phosphonates | R-P(O)(OAr)₂ | Covalent modification of active site serine | Good reactivity and selectivity for serine proteases. |

| Phenylphosphinates | R-P(O)(OAr)R' | Covalent modification of active site serine | Mimics the P1 amino acid, potent inhibitors. |

Utility in Proteomic Profiling of Enzyme Activity

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes within complex biological systems. Fluorinated phosphonates can be incorporated into activity-based probes (ABPs) to selectively label and identify active serine hydrolases.

These probes typically consist of three components:

A reactive group (the "warhead"): A fluorinated phosphonate moiety that covalently binds to the active site of the target enzyme.

A recognition element: A structural motif that directs the probe to a specific class of enzymes.

A reporter tag: A group, such as a fluorophore or a biotin tag, that allows for the detection and enrichment of probe-labeled proteins.

Recent advancements have demonstrated the utility of phosphonate-based handles for ABPP. A strategy termed PhosID-ABPP utilizes phosphonate affinity tags for the efficient and selective enrichment of peptides bound to an ABP, enabling the precise identification of the drug-binding site. This approach is highly complementary to traditional biotin-based enrichment strategies. The incorporation of a fluoromethylphosphonate group could serve as an effective warhead in such probes, allowing for the profiling of serine hydrolase activity in various proteomes.

Synthesis of Fluorinated Biomolecule Analogues

The bioisosteric replacement of a hydroxyl group or a hydrogen atom with fluorine in biomolecules can lead to analogues with improved metabolic stability and altered biological activity. Fluorinated phosphonates serve as key building blocks in the synthesis of such analogues.

Acyclic Nucleoside Phosphonates with Fluorinated Side Chains

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents. Introducing fluorine into the acyclic side chain can modulate their biological properties. The synthesis of α-fluoro derivatives of phosphonomethoxy (PME) and hydroxyphenylmethylphosphonic acid (HPMP) acyclic nucleoside phosphonates has been reported. These syntheses often involve the electrophilic fluorination of a phosphonate carbanion.

For example, the monoammonium salt of the monoethyl ester of F-PMEA was found to be active against human cytomegalovirus (HCMV), Epstein-Barr virus, and measles. Similarly, the diisopropyl ester of (S)-1-[3-fluoro-2-(phosphonomethoxy)propyl]-5-azacytosine (FPMP-5-azaC) has been shown to inhibit the replication of herpes viruses.

Phosphatidylinositol Analogues as Metabolically Stable Probes

Phosphatidylinositols (PIs) are crucial signaling lipids, and their metabolism is tightly regulated by kinases and phosphatases. Analogues of PIs that are resistant to metabolic degradation are valuable tools for studying PI signaling pathways.

While the direct synthesis of a phosphatidylinositol analogue from this compound is not documented, the principles of using fluorinated building blocks apply. Fluorinated cyclitols have been synthesized and evaluated as probes of the phosphatidylinositol pathway. For instance, 3-Deoxy-3-fluoro-myo-inositol can be incorporated into the PtdIns pathway. A fluoromethylphosphonate moiety could potentially replace the phosphate group in PIs, creating a metabolically stable mimic. The synthesis of such an analogue would likely involve the coupling of a protected fluoromethylphosphonate derivative with a protected inositol (B14025) precursor.

Amino Acid and Peptide Mimics as Enzyme Inhibitors

Incorporating fluorinated phosphonate groups into amino acid or peptide structures is a strategy to create potent enzyme inhibitors. These mimics can target a wide range of enzymes, including proteases and peptidases. The fluorinated phosphonate can act as a transition-state analogue of the tetrahedral intermediate formed during peptide bond cleavage.

The introduction of fluorine can enhance the inhibitory potency and selectivity of these mimics. For example, α-fluorinated ketones are known to be effective inhibitors of serine proteases. Similarly, peptides containing fluorinated amino acids have shown increased protease stability and, in some cases, enhanced antimicrobial activity. A peptide mimic incorporating an this compound group could be designed to target specific proteases, with the fluorine atom contributing to both the stability and the inhibitory activity of the molecule.

Utilization of Fluorine-Labeled Probes in NMR Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. The use of ¹⁹F NMR, in particular, offers several advantages for studying biological systems.

The fluorine nucleus (¹⁹F) has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local environment, making it an excellent probe for detecting conformational changes and binding events.

A molecule like this compound, if used as a ligand or incorporated into a larger probe, could serve as a valuable tool for ¹⁹F NMR studies.

Table 2: Key Parameters for Using ¹⁹F NMR in Biological Studies

| Parameter | Significance in ¹⁹F NMR |

|---|---|

| Chemical Shift | Highly sensitive to the local electronic environment, providing information on ligand binding, protein conformational changes, and solvent exposure. |

| Line Shape Analysis | Can be used to determine binding affinities (K D ) and kinetic rate constants (k on and k off ) for protein-ligand interactions. |